molecular formula C22H15F2N3O2 B2702181 2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 899758-17-9

2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2702181
CAS No.: 899758-17-9
M. Wt: 391.378
InChI Key: JGXALUKEAWPHPM-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic quinazolinone derivative supplied for biochemical research. This compound belongs to a class of nitrogenous heteroaromatic structures that are recognized for their broad biological and pharmacological activities, making them valuable scaffolds in medicinal chemistry . Quinazolin-4(3H)-one derivatives, like this compound, are of significant interest in oncology research, particularly in the exploration of novel therapeutic strategies for breast cancer . Related compounds within this chemical class have been designed as dual-target inhibitors, co-targeting key proteins such as poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4), which represent a promising synthetic lethal approach for BRCA1/2 wild-type cancers . The mechanism of action for such inhibitors may involve inducing cancer cell apoptosis and stimulating cell cycle arrest, as demonstrated by research compounds in preclinical models . Researchers utilize this compound and its analogs to investigate complex signaling pathways and DNA damage response mechanisms. The product is provided with guaranteed quality and purity for reliable, reproducible research outcomes. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c1-13-25-19-9-5-3-7-16(19)22(29)27(13)14-10-11-18(24)20(12-14)26-21(28)15-6-2-4-8-17(15)23/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXALUKEAWPHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reactions: The final step involves coupling the fluorinated quinazolinone with a benzamide derivative using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Modifications

The target compound shares structural similarities with several benzamide derivatives and heterocyclic analogs. Key comparisons include:

Compound Name Core Structure Substituents Key Differences Synthesis Yield Biological Activity (IC50) Reference
Target compound Benzamide + quinazolinone 2-fluoro (benzamide), 2-fluoro-5-(2-methyl-4-oxo-quinazolin-3-yl) (phenyl) Reference compound Not specified Not reported
L892-0191 (2-bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide) Benzamide + quinazolinone 2-bromo, 5-methoxy (benzamide) Bromine and methoxy substituents instead of fluorine Not reported Screening compound (activity unspecified)
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide Benzamide + phthalazinone Phthalazinone core instead of quinazolinone Methyl linker to phthalazinone Not reported Purity: 95%
AR04 (tetrahydrofuran cyclic urea derivative) Benzamide + tetrahydrofuran-urea Oxetan-3-amine substituent Cyclic urea core instead of quinazolinone 58% Androgen receptor antagonist (IC50 not specified)
2-fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide Benzamide 3-hydroxy-2-methyl-phenyl, 3-fluorophenyl No quinazolinone moiety 59% Not reported

Key Research Findings

Quinazolinone vs. Phthalazinone: Replacing quinazolinone with phthalazinone () alters the heterocyclic scaffold, which may affect solubility or target specificity .

Synthetic Accessibility: Cyclic urea derivatives () achieve higher yields (70%) compared to quinazolinone-linked benzamides, suggesting trade-offs between complexity and efficiency .

Biological Activity

The compound 2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a novel benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C22H16F2N4O2
  • Molecular Weight : 426.38 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the quinazoline ring.
  • Introduction of fluorine atoms through electrophilic fluorination.
  • Coupling with benzamide derivatives to yield the final product.

Biological Activity

Research indicates that This compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : L1210 mouse leukemia cells and human breast cancer cells.
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent growth inhibition.

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis, similar to other benzamide derivatives.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

StudyFindings
Reddy et al. (2017)Investigated similar benzamide derivatives as CCR2 antagonists with notable binding affinities.
Yakoub et al. (2018)Evaluated imidazopyridine derivatives for GABAA receptor selectivity, highlighting structure-function relationships applicable to our compound.
Krohn et al. (2002)Discussed the synthesis and biological evaluation of benzamide ribosides with potential anticancer properties, providing a framework for understanding our compound's activity.

Pharmacological Profile

The pharmacological profile suggests that this compound could be beneficial in treating various malignancies due to its:

  • Selectivity : Potentially selective action against specific cancer types.
  • Low Toxicity : Preliminary studies indicate lower toxicity compared to traditional chemotherapeutics.

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